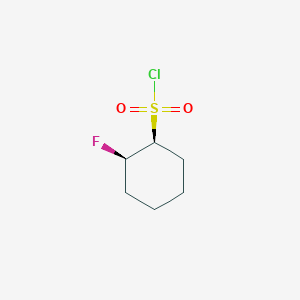

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride is a chiral organofluorine compound with significant applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to a cyclohexane ring, making it a valuable intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation. One common method includes the reaction of (1S,2R)-2-Fluorocyclohexanol with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of flow reactors allows for better temperature control and efficient mixing of reactants, which is crucial for the synthesis of chiral compounds.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Alkenes: Formed by elimination reactions.

Applications De Recherche Scientifique

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride has diverse applications in scientific research:

Biology: Employed in the modification of biomolecules to study their structure and function.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles and bases. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The fluorine atom enhances the compound’s stability and influences its reactivity by inductive effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2S)-2-Fluorocyclohexane-1-sulfonyl chloride: The enantiomer of (1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride, with similar reactivity but different stereochemistry.

Cyclohexane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and stability.

2-Fluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different chemical properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both fluorine and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in asymmetric synthesis and the development of chiral drugs .

Activité Biologique

(1S,2R)-2-Fluorocyclohexane-1-sulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and implications for drug development.

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom into the cyclohexane ring followed by sulfonylation. Various methods have been reported for the preparation of fluorinated sulfonamides, often utilizing fluorinating agents such as sulfur tetrafluoride or through enzymatic pathways involving fluorinases .

Antitumor Activity

Research has indicated that derivatives of sulfonyl chlorides exhibit significant antitumor properties. For instance, studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer cell lines. A notable example is the derivative 7j, which demonstrated IC50 values of 0.17 µM against A549 cells and 0.05 µM against MDA-MB-231 cells . The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7j | A549 | 0.17 |

| 7j | MDA-MB-231 | 0.05 |

| 7j | HeLa | 0.07 |

The biological activity of this compound is believed to be mediated through several pathways:

- Cell Cycle Arrest : Flow cytometry analyses have shown that certain derivatives can arrest cancer cells in the G2/M phase, similar to known chemotherapeutic agents like Combretastatin A4 .

- Induction of Apoptosis : Treatment with these compounds has resulted in increased apoptosis in cancer cell lines at varying concentrations, indicating a dose-dependent effect on cell viability .

Study on Metabolic Stability

A study focused on the metabolic stability of fluorinated compounds, including this compound, utilized Cunninghamella elegans as a model organism. This research highlighted that increasing fluorination generally enhances metabolic stability against cytochrome P450 enzymes, which are crucial for drug metabolism .

Enantioselectivity and Biological Implications

The enantiomeric forms of this compound have been studied for their differing biological activities. The enantiomeric purity can significantly influence the pharmacodynamics and pharmacokinetics of the compound, making it essential to evaluate both forms in drug development contexts .

Propriétés

IUPAC Name |

(1S,2R)-2-fluorocyclohexane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUHAITTUUZQV-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.